BHEPN

Beschreibung

Structure

3D Structure

Eigenschaften

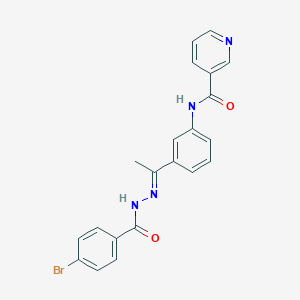

Molekularformel |

C21H17BrN4O2 |

|---|---|

Molekulargewicht |

437.3g/mol |

IUPAC-Name |

N-[3-[(E)-N-[(4-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H17BrN4O2/c1-14(25-26-21(28)15-7-9-18(22)10-8-15)16-4-2-6-19(12-16)24-20(27)17-5-3-11-23-13-17/h2-13H,1H3,(H,24,27)(H,26,28)/b25-14+ |

InChI-Schlüssel |

DCXQSCKMOPHEFF-AFUMVMLFSA-N |

SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |

Isomerische SMILES |

C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |

Kanonische SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Temperature-Dependent pKa of Piperazine-Based Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of piperazine and its derivative buffers at various temperatures. Understanding the temperature sensitivity of a buffer's pKa is critical for ensuring the stability and optimal performance of biological and chemical systems under investigation. This is particularly crucial in drug development and life sciences research, where precise pH control is paramount for experimental reproducibility and accuracy.

Quantitative Data on pKa Values

The pKa of a buffer is the pH at which the acidic and basic forms of the buffer are present in equal concentrations. This value is not static and can be significantly influenced by temperature. The following tables summarize the pKa values of piperazine and common piperazine-based biological buffers at different temperatures.

Table 1: First and Second pKa Values of Piperazine at Various Temperatures [1]

| Temperature (K) | Temperature (°C) | First pKa (pKa1) | Second pKa (pKa2) |

| 298 | 25 | 9.73 | 5.35 |

| 303 | 30 | 9.66 | 5.27 |

| 313 | 40 | 9.39 | 5.02 |

| 323 | 50 | 9.17 | 4.93 |

Table 2: pKa Values of Piperazine Derivatives at Various Temperatures [1]

| Buffer | Temperature (K) | Temperature (°C) | pKa |

| 2-Methylpiperazine | 298 | 25 | 9.57 |

| 303 | 30 | 9.46 | |

| 313 | 40 | 9.16 | |

| 323 | 50 | 8.97 | |

| 1-Methylpiperazine | 298 | 25 | 9.14 |

| 303 | 30 | 8.99 | |

| 313 | 40 | 8.79 | |

| 323 | 50 | 8.65 | |

| 1-Ethylpiperazine | 298 | 25 | 9.20 |

| 303 | 30 | 9.08 | |

| 313 | 40 | 8.93 | |

| 323 | 50 | 8.72 | |

| 1-(2-hydroxyethyl)piperazine | 298 | 25 | 9.09 |

| 303 | 30 | 8.95 | |

| 313 | 40 | 8.75 | |

| 323 | 50 | 8.63 | |

| 1,4-Dimethylpiperazine | 298 | 25 | 8.38 |

| 303 | 30 | 8.27 | |

| 313 | 40 | 8.06 | |

| 323 | 50 | 7.84 |

Table 3: Temperature Dependence of pKa for Common Piperazine-Based "Good's" Buffers

| Buffer | pKa at 20°C | ΔpKa/°C |

| PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) | 6.80 | -0.0085 |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.55 | -0.014 |

| POPSO (piperazine-1,4-bis(2-hydroxy-3-propanesulfonic acid)) | 7.85 | - |

Note: The ΔpKa/°C value represents the change in pKa for every one-degree Celsius increase in temperature.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa values presented in this guide are typically determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the buffer while monitoring the pH.

Materials and Equipment

-

pH meter with a glass electrode

-

Calibrated temperature probe

-

Jacketed titration vessel connected to a water bath for temperature control

-

Magnetic stirrer and stir bar

-

Calibrated burette for precise titrant delivery

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

The piperazine-based buffer of interest

-

Deionized water

-

Inert gas (e.g., nitrogen) supply

Procedure

-

Calibration: Calibrate the pH meter at the desired experimental temperature using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a known amount of the piperazine-based buffer and dissolve it in a known volume of deionized water in the jacketed titration vessel.

-

Temperature Equilibration: Set the water bath to the desired temperature and allow the buffer solution to equilibrate.

-

Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen, for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration. Maintain a gentle stream of the inert gas over the solution throughout the titration.

-

Titration:

-

For a basic buffer like piperazine, titrate with the standardized strong acid solution.

-

For acidic buffers, titrate with the standardized strong base solution.

-

Add the titrant in small, precise increments using the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve. The midpoint is the point where half of the buffer has been neutralized.

-

Alternatively, the pKa can be calculated from the pH at the half-equivalence point(s).

-

For polyprotic species like piperazine, there will be multiple equivalence points and corresponding pKa values.

-

Visualization of Experimental Workflows

Piperazine-based buffers are integral to a wide array of biochemical and cell-based assays. The following diagrams, generated using Graphviz, illustrate their application in a common experimental workflow and a key signaling pathway.

Experimental Workflow: Actin Polymerization Assay

PIPES buffer is frequently used in studies of actin dynamics due to its ability to maintain a stable pH in the physiological range required for actin polymerization.

Caption: Workflow for an in vitro actin polymerization assay using a PIPES-based buffer.

Signaling Pathway Context: Apoptosis Assay

HEPES, a piperazine-derivative buffer, is widely used in cell culture and apoptosis assays to maintain physiological pH, which is critical for cell viability and the proper functioning of cellular signaling pathways.

Caption: Role of HEPES buffer in maintaining pH during an apoptosis signaling study.

References

Chemical structure and properties of N-substituted piperazine buffers

An In-Depth Technical Guide to N-Substituted Piperazine Buffers

Introduction

N-substituted piperazine buffers, often referred to as Good's buffers, are a class of zwitterionic buffering agents indispensable in life science research, diagnostics, and pharmaceutical development. Developed by Dr. Norman Good and his colleagues, these buffers were designed to meet specific criteria for biological research: pKa values between 6 and 8, high water solubility, minimal interaction with biological components, and stability. Their unique chemical structures, centered on a piperazine ring, provide excellent pH control in the physiological range (6.8-8.2), making them a cornerstone of cell culture, enzyme assays, and protein purification protocols.[1][2][3] This guide provides a comprehensive overview of their chemical structure, physicochemical properties, and practical applications, complete with detailed experimental protocols and workflow diagrams.

Chemical Structure and Core Properties

The fundamental structure of these buffers is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is substituted with a functional group, typically a sulfonic acid or a hydroxyl group, which imparts the buffering capacity. This substitution creates a zwitterionic molecule that is less likely to cross biological membranes.

The key characteristics that make these buffers ideal for biological applications include:

-

Physiological pH Range : Their pKa values are typically close to neutral, allowing them to buffer effectively at physiological pH.[4]

-

High Solubility : They are highly soluble in aqueous solutions, allowing for the preparation of concentrated stock solutions.[3]

-

Low Metal Ion Binding : Most N-substituted piperazine buffers exhibit negligible binding to metal ions, which is critical for studying metalloenzymes or reactions where metal ion concentration is a key factor.[2][3]

-

Chemical Stability : They are stable and do not typically participate in or interfere with biological reactions.[3]

Physicochemical Properties of Common Buffers

The choice of buffer is critical and depends on the specific requirements of the experiment, such as the desired pH, temperature, and potential for interactions. The table below summarizes the key quantitative properties of several widely used N-substituted piperazine buffers.

| Buffer Name | Abbreviation | pKa at 25°C | Useful pH Range |

| Piperazine-N,N′-bis(2-ethanesulfonic acid) | PIPES | 6.76 | 6.1 - 7.5 |

| 2-(N-morpholino)ethanesulfonic acid | MES | 6.10 | 5.5 - 6.7 |

| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | HEPES | 7.48 | 6.8 - 8.2 |

| 3-(N-morpholino)propanesulfonic acid | MOPS | 7.14 | 6.5 - 7.9 |

| N-Cyclohexyl-2-aminoethanesulfonic acid | CHES | 9.49 | 8.6 - 10.0 |

| N-(2-Acetamido)-2-aminoethanesulfonic acid | ACES | 6.78 | 6.1 - 7.5 |

| N,N-Bis(2-hydroxyethyl)glycine | Bicine | 8.26 | 7.6 - 9.0 |

| N-[Tris(hydroxymethyl)methyl]glycine | Tricine | 8.05 | 7.4 - 8.8 |

| 3-[4-(2-Hydroxyethyl)-1-piperazinyl]propanesulfonic acid | HEPPS | 8.00 | 7.3 - 8.7 |

| 4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid | EPPS | 8.00 | 7.3 - 8.7 |

| N-(2-Hydroxyethyl)piperazine-N′-(2-hydroxypropanesulfonic acid) | HEPPSO | 7.80 | 7.1 - 8.5 |

| Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) | POPSO | 7.80 | 7.2 - 8.5 |

| N-(2-Hydroxyethyl)piperazine-N′-ethanesulfonic acid | TES | 7.40 | 6.8 - 8.2 |

| 3-(Cyclohexylamino)-1-propanesulfonic acid | CAPS | 10.40 | 9.7 - 11.1 |

Data sourced from multiple providers.[4]

Buffer Selection Guide

Selecting the correct buffer is paramount for experimental success. Key considerations include the target pH, the temperature of the experiment, and potential chemical interactions. For instance, the pKa of buffers like TRIS and Tricine is significantly affected by temperature changes, whereas PIPES shows more stability.[5] Furthermore, while HEPES is a popular choice for cell culture, it can produce hydrogen peroxide when exposed to ambient light, which can be toxic to cells.[2]

Experimental Protocols

Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.4)

This protocol describes the preparation of a sterile, 1 M stock solution of HEPES buffer, a common reagent in cell culture and molecular biology labs.

Materials:

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), free acid

-

High-purity, deionized water

-

10 N Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

Sterile graduated cylinders and beakers

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Methodology:

-

Weighing: Weigh out 238.3 g of HEPES free acid.

-

Dissolving: Add the HEPES powder to a beaker containing approximately 800 mL of deionized water. Stir with a magnetic stir bar until fully dissolved. The solution will be acidic.

-

pH Adjustment: Place the beaker in a water bath to maintain a constant temperature (25°C). Place the calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while stirring continuously. Monitor the pH closely until it reaches 7.4.

-

Volume Adjustment: Transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1000 mL (1 L).

-

Sterilization: Assemble a 0.22 µm sterile filter unit. Pass the entire buffer solution through the filter into a sterile storage bottle. This process removes any potential microbial contamination.

-

Storage: Label the bottle clearly with "1 M HEPES, pH 7.4" and the date of preparation. Store the stock solution at 4°C.

Protocol 2: Apoptosis Assay Using a HEPES-Based Binding Buffer

This protocol details the use of a HEPES-based buffer for staining cells with Annexin V and Propidium Iodide (PI) to detect apoptosis by flow cytometry.[6]

Materials:

-

Binding Buffer (1X): 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂. Prepare from stock solutions and sterile filter.

-

Cell culture of interest (e.g., hGL5 cells)[6]

-

Apoptosis-inducing agent (e.g., H₂O₂)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer (e.g., FACScan analyzer)[6]

Methodology:

-

Cell Treatment: Seed and grow cells to the desired confluency. Treat cells with an apoptosis-inducing agent as required by the experimental design.

-

Harvesting: Harvest the cells (both adherent and floating) and transfer them to a conical tube. Centrifuge to pellet the cells.

-

Washing: Discard the supernatant. Wash the cell pellet once with cold PBS, then once with 1X Binding Buffer to remove any residual media components.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI.[6]

-

Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature (25°C) in the dark.[6]

-

Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[6] The results will differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

N-substituted piperazine buffers are fundamental tools in modern biological and chemical sciences. Their favorable physicochemical properties—particularly their ability to maintain pH in the physiological range with minimal biological interference—make them suitable for a vast array of applications, from fundamental research to drug development. A thorough understanding of their specific characteristics, as outlined in this guide, is essential for researchers to select the most appropriate buffer, ensuring the reliability and validity of their experimental results.

References

- 1. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. HEPES - Wikipedia [en.wikipedia.org]

- 3. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 4. Useful pH Range of Biological Buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. How to choose the right biological buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of BHEPN

A Note on Nomenclature: The term "BHEPN" does not correspond to a widely recognized chemical entity in publicly available scientific literature. Initial searches for "N,N-bis(2-hydroxyethyl)-N',N'-bis(2-polypropoxyethyl)-1,3-diamino-2-propanol" did not yield established solubility data. This guide will therefore utilize Poloxamer 407 (Pluronic® F127) as a representative amphiphilic polymer relevant to drug development to illustrate the principles and methodologies requested. Poloxamers are triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO), which share structural and functional similarities with the queried compound, particularly their amphiphilic nature and use in pharmaceutical formulations.[1]

Executive Summary

This technical guide provides a detailed overview of the solubility characteristics of amphiphilic polymers, using Poloxamer 407 as a case study, in two common pharmaceutical solvents: water and ethanol. It is intended for researchers, scientists, and drug development professionals. The document outlines the physicochemical properties influencing solubility, presents quantitative data in a structured format, details experimental protocols for solubility determination, and visualizes key concepts such as micellization and experimental workflows using the DOT language for Graphviz.

Physicochemical Properties and Solubility

Poloxamer 407 is a hydrophilic non-ionic surfactant.[2] It is a triblock copolymer with a central hydrophobic block of polypropylene glycol flanked by two hydrophilic blocks of polyethylene glycol.[2] This amphiphilic structure governs its solubility and self-assembly behavior in different solvents.[1]

-

In Water: At low temperatures, Poloxamer 407 is freely soluble in water due to hydrogen bonding between the PEO blocks and water molecules. As the temperature increases, the solubility of the PPO block decreases, leading to a phenomenon known as thermo-responsive behavior.[1][3] Above a specific concentration, the Critical Micelle Concentration (CMC), and temperature, the Critical Micelle Temperature (CMT), the polymer chains self-assemble into micelles with a hydrophobic PPO core and a hydrophilic PEO corona.[3] This micellization is a key attribute for solubilizing hydrophobic drugs.[1] Further heating can lead to the formation of a thermoreversible gel.[3]

-

In Ethanol: Ethanol is a polar protic solvent that can interact with both the hydrophilic PEO and the more hydrophobic PPO blocks of poloxamers. Generally, poloxamers are soluble in ethanol. The thermo-responsive gelation behavior observed in aqueous solutions is typically not seen in pure ethanol, as ethanol is a better solvent for the PPO block than water.

Quantitative Solubility Data

Precise quantitative solubility values for Poloxamer 407 in water and ethanol can vary depending on the specific grade of the polymer, temperature, and method of determination. However, the general solubility behavior is well-established.

| Solvent | Solubility Behavior | Key Parameters | Notes |

| Water | Freely soluble at low temperatures. Exhibits thermo-responsive behavior, forming micelles and gels at higher temperatures and concentrations.[1][3][4] | Critical Micelle Concentration (CMC), Critical Micelle Temperature (CMT). | The solubility is highly dependent on temperature. The formation of micelles is crucial for its application in drug delivery to encapsulate poorly water-soluble drugs.[1] |

| Ethanol | Generally considered soluble. | - | The thermo-responsive effects are less pronounced or absent compared to aqueous solutions. |

Experimental Protocols

This protocol is adapted from the method described by Higuchi and Connors, commonly used for evaluating the effect of solubilizing agents.[5]

Objective: To determine the saturation solubility of a polymer in a given solvent at a specific temperature.

Materials:

-

Polymer (e.g., Poloxamer 407)

-

Solvent (e.g., deionized water, absolute ethanol)

-

Analytical balance

-

Shaking water bath or incubator

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, gravimetric analysis)

Procedure:

-

Prepare a series of vials with a fixed volume of the solvent (e.g., 5 mL).

-

Add an excess amount of the polymer to each vial to ensure a saturated solution is formed.

-

Seal the vials and place them in a shaking water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved polymer.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved polymer in the filtrate using a validated analytical method. For non-volatile polymers like Poloxamer 407, a simple gravimetric method can be used by evaporating the solvent from a known volume of the filtrate and weighing the residue.

-

The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Caption: Reversible thermo-responsive behavior of poloxamers in water.

Caption: Workflow for determining polymer solubility.

Conclusion

The solubility of amphiphilic polymers like Poloxamer 407 is a critical factor in pharmaceutical formulation and drug delivery. While generally soluble in both water and ethanol, its behavior in aqueous solutions is uniquely characterized by thermo-responsive self-assembly into micelles and gels. This property is harnessed to solubilize and deliver poorly water-soluble drugs. Understanding the experimental protocols to quantify solubility and the physicochemical principles governing this behavior is essential for drug development professionals. The provided methodologies and visualizations serve as a foundational guide for researchers in this field.

References

A Deep Dive into Zwitterionic vs. Conventional Buffers: A Technical Guide for Researchers

In the intricate world of biological and chemical research, maintaining a stable pH is paramount. The choice of buffer can significantly impact experimental outcomes, influencing everything from enzyme kinetics to the stability of macromolecules. This in-depth technical guide explores the core differences between zwitterionic and conventional buffers, providing researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.

The Fundamental Difference: Charge and Structure

The primary distinction between zwitterionic and conventional buffers lies in their chemical structure and charge characteristics.

Conventional buffers , such as phosphate, citrate, and Tris, are typically simple acids or bases and their corresponding salts. Their buffering capacity relies on the equilibrium between a weak acid and its conjugate base, or a weak base and its conjugate acid.

Zwitterionic buffers , often referred to as "Good's buffers," are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge at their isoelectric point.[1] These buffers were specifically designed by Norman Good and his colleagues to be more compatible with biological systems.[2][3] They typically possess a pKa value between 6.0 and 8.0, making them ideal for many biological experiments.[2][4]

Below is a logical diagram illustrating the key distinctions:

Quantitative Comparison of Key Buffer Properties

The performance of a buffer is dictated by several key parameters. The following tables summarize the quantitative differences between common zwitterionic and conventional buffers.

Temperature Dependence of pKa

The pH of a buffer solution can be sensitive to temperature changes. This is a critical consideration for experiments conducted at temperatures other than room temperature. The temperature dependence is expressed as ΔpKa/°C, the change in pKa for every one-degree Celsius change in temperature. Buffers with a smaller ΔpKa/°C are more stable across a range of temperatures.[4] Tris buffer is notorious for its significant pH shift with temperature changes.[5]

| Buffer | Type | pKa at 25°C | ΔpKa/°C |

| HEPES | Zwitterionic | 7.48 | -0.014 |

| MOPS | Zwitterionic | 7.20 | -0.015 |

| PIPES | Zwitterionic | 6.76 | -0.0085 |

| MES | Zwitterionic | 6.15 | -0.011 |

| Tris | Conventional | 8.06 | -0.028 |

| Phosphate | Conventional | 7.21 | -0.0028 |

| Citrate | Conventional | 4.76 (pKa2) | -0.002 |

Table 1: Temperature Dependence of pKa for Selected Buffers. Data compiled from various sources.

Metal Ion Chelation

The interaction of buffers with metal ions can be a significant source of experimental artifacts. Conventional buffers like phosphate are known to chelate divalent cations such as Ca²⁺ and Mg²⁺, which can affect the activity of metalloenzymes or interfere with signaling pathways.[6][7] Zwitterionic buffers were designed to have minimal interaction with metal ions.[8] The stability constant (log K) indicates the strength of the interaction between the buffer and a metal ion; a higher value signifies stronger binding.

| Buffer | Metal Ion | log K (Stability Constant) |

| HEPES | Ca²⁺ | ~0 (Negligible) |

| HEPES | Mg²⁺ | ~0 (Negligible) |

| PIPES | Ca²⁺ | ~0 (Negligible) |

| PIPES | Mg²⁺ | ~0 (Negligible) |

| Phosphate (HPO₄²⁻) | Ca²⁺ | 2.74 |

| Phosphate (HPO₄²⁻) | Mg²⁺ | 2.52 |

| Citrate | Ca²⁺ | 3.2 |

| Citrate | Mg²⁺ | 2.8 |

Table 2: Stability Constants for Metal Ion Chelation by Selected Buffers. Data compiled from various sources.

Impact on Common Laboratory Assays

The choice of buffer can have a profound effect on the outcome of common laboratory assays.

Enzyme Kinetics

Enzyme activity is highly dependent on pH.[9] Using a buffer that interacts with the enzyme or its substrate, or one that has a significant temperature-dependent pH shift, can lead to inaccurate kinetic measurements. For instance, phosphate can act as an inhibitor for some enzymes, such as kinases, by competing with the phosphate groups of ATP.[10] Zwitterionic buffers are often preferred for enzyme assays due to their inert nature.

The following workflow illustrates the process of evaluating enzyme kinetics in different buffers:

Protein Quantification Assays

Protein quantification assays, such as the Bradford assay, can be sensitive to the composition of the buffer. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which can be influenced by buffer components.[8] While many zwitterionic buffers are compatible, some conventional buffers can interfere with the assay. It is crucial to ensure that the buffer used for the protein standards is the same as the buffer in the samples.

Buffer Selection in Complex Biological Systems: A Case Study in Cell Signaling

The study of cell signaling pathways often involves the use of activators and inhibitors to modulate pathway activity, with readouts such as Western blotting for phosphorylated proteins.[11] The choice of buffer in these experiments is critical, as it can influence the activity of kinases and phosphatases.

A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), autophosphorylates and triggers downstream signaling cascades.

In kinase assays designed to study EGFR activity, the use of a phosphate buffer can be problematic. The phosphate ions in the buffer can act as competitive inhibitors to the gamma-phosphate of ATP, leading to an underestimation of kinase activity. In such cases, a zwitterionic buffer like HEPES or MOPS would be a more appropriate choice.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed methodologies for key experiments are provided below.

Protocol for Comparing the Effect of Buffers on Enzyme Activity (e.g., Catalase)

This protocol outlines a method to compare the activity of the enzyme catalase in a zwitterionic buffer (HEPES) and a conventional buffer (Phosphate).

Objective: To determine the effect of different buffer systems on the initial reaction rate of catalase.

Materials:

-

Catalase solution (e.g., from bovine liver)

-

3% Hydrogen peroxide (H₂O₂) solution

-

50 mM HEPES buffer, pH 7.0

-

50 mM Phosphate buffer, pH 7.0

-

Spectrophotometer

-

Cuvettes

-

Pipettes and tips

-

Timer

Methodology:

-

Prepare Reagents: Ensure all buffer solutions are at the desired experimental temperature.

-

Set up the Spectrophotometer: Set the spectrophotometer to a wavelength of 240 nm to measure the decrease in H₂O₂ concentration.

-

Prepare Reaction Mixtures:

-

In separate cuvettes, pipette 2.9 mL of either HEPES buffer or Phosphate buffer.

-

Add 100 µL of 3% H₂O₂ to each cuvette and mix by gentle inversion.

-

-

Initiate the Reaction:

-

To the first cuvette, add 50 µL of the catalase solution, mix quickly, and immediately start the timer and the spectrophotometer reading.

-

Record the absorbance at 240 nm every 15 seconds for 3 minutes.

-

-

Repeat for the Other Buffer: Repeat step 4 for the cuvette containing the other buffer.

-

Data Analysis:

-

Plot absorbance versus time for each buffer.

-

Determine the initial reaction rate (V₀) from the initial linear portion of the curve for each buffer. The rate is proportional to the change in absorbance over time.

-

Compare the V₀ values obtained in the two different buffers.

-

Protocol for Bradford Protein Assay with Different Buffers

This protocol describes how to perform a Bradford protein assay, emphasizing the importance of buffer consistency.

Objective: To accurately determine the concentration of a protein sample using a standard curve, and to observe the potential interference of a non-compatible buffer.

Materials:

-

Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

-

Bradford reagent

-

Buffer A: 50 mM HEPES, pH 7.4

-

Buffer B: A buffer known to interfere with the Bradford assay (e.g., a buffer containing a high concentration of detergent)

-

Protein sample of unknown concentration in Buffer A

-

96-well microplate

-

Microplate reader (595 nm)

-

Pipettes and tips

Methodology:

-

Prepare BSA Standards in Buffer A:

-

Perform a serial dilution of the BSA standard solution with Buffer A to obtain a range of concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 mg/mL).

-

-

Prepare "Interfering" Standards in Buffer B (for demonstration):

-

Prepare a similar set of BSA standards using Buffer B.

-

-

Set up the Microplate:

-

In triplicate, add 10 µL of each BSA standard (from both Buffer A and Buffer B series) to the wells of the 96-well plate.

-

In triplicate, add 10 µL of the unknown protein sample (in Buffer A) to the wells.

-

-

Add Bradford Reagent:

-

Add 200 µL of Bradford reagent to each well.

-

Mix gently by pipetting up and down.

-

-

Incubate: Incubate the plate at room temperature for 5-10 minutes.

-

Measure Absorbance: Measure the absorbance at 595 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank (0 mg/mL BSA) from all other absorbance readings.

-

Plot the corrected absorbance versus the BSA concentration for the standards prepared in Buffer A to generate a standard curve.

-

Plot the data for the standards in Buffer B on the same graph to observe any interference.

-

Use the standard curve from Buffer A to determine the concentration of the unknown protein sample.

-

Conclusion: Making the Right Choice

The selection of an appropriate buffer is a critical step in experimental design that should not be overlooked. While conventional buffers are cost-effective and suitable for many applications, their potential for interaction with biological systems and their sensitivity to temperature can introduce significant artifacts. Zwitterionic buffers, specifically designed for biological research, offer a more inert and stable environment for a wide range of experiments. By understanding the key differences and considering the specific requirements of their assay, researchers can minimize experimental variability and ensure the reliability and accuracy of their results.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pierce™ Bradford Protein Assay Kit - FAQs [thermofisher.com]

- 4. itwreagents.com [itwreagents.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Comprehensive study of the chelation and coacervation of alkaline earth metals in the presence of sodium polyphosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Chelation by Phosphate Ions and Its Influence on Fouling Mechanisms of Whey Protein Solutions in a Plate Heat Exchanger - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. youtube.com [youtube.com]

The Bedrock of "In Vitro" Biology: A Technical Guide to Good's Buffers

Introduction: In the landscape of biological research, the ability to maintain a stable and physiologically relevant pH is paramount. Before the mid-20th century, researchers were often hampered by the lack of suitable buffering agents, relying on compounds that were frequently toxic, reactive, or ineffective in the neutral pH range crucial for most biological processes. This technical guide delves into the seminal work of Dr. Norman E. Good and his colleagues, who, in the 1960s, systematically identified and characterized a series of zwitterionic buffers that revolutionized in vitro biological experimentation. These "Good's buffers" remain indispensable tools in modern life sciences and drug development, providing the stable chemical environment necessary for reliable and reproducible results.

The Genesis of a New Generation of Buffers: Selection Criteria

Dr. Good's approach was not one of serendipity but of deliberate design. He established a set of stringent criteria for an ideal biological buffer, a framework that continues to be relevant today.[1][2] These criteria aimed to address the shortcomings of previously used buffers like phosphates and amines.

The key selection criteria were:

-

pKa in the Physiological Range: The buffer's pKa, the pH at which it has maximum buffering capacity, should lie between 6.0 and 8.0, the range where most biological reactions occur.[2]

-

High Water Solubility: Buffers should be readily soluble in water to allow for the preparation of concentrated stock solutions.

-

Membrane Impermeability: To avoid interference with intracellular processes, the buffer should not readily cross biological membranes.[2]

-

Minimal Salt Effects: The buffer should have a minimal impact on the ionic composition of the experimental medium.

-

Minimal Influence of Concentration, Temperature, and Ionic Composition on pKa: The dissociation of the buffer should be relatively insensitive to changes in these parameters, ensuring stable pH control under varying experimental conditions.[2]

-

Well-Behaved Cation Interactions: If the buffer forms complexes with metal ions, these complexes should remain soluble. Ideally, the buffer should have a low propensity to bind essential divalent cations like Mg²⁺ and Ca²⁺.

-

Chemical and Enzymatic Stability: The buffer should be resistant to degradation under experimental conditions.

-

Biochemical Inertness: The buffer should not participate in or interfere with the biological reactions being studied.

-

Low Absorbance in the UV-Visible Range: The buffer should not absorb light in the spectral region commonly used for spectrophotometric assays (above 230 nm).

Physicochemical Properties of Good's Buffers

The systematic application of these criteria led to the identification and synthesis of a series of novel zwitterionic compounds, as well as the recognition of the utility of some previously known but overlooked substances. The following tables summarize the key quantitative data for a selection of the most commonly used Good's buffers.

Table 1: Physicochemical Properties of Selected Good's Buffers

| Buffer | Molecular Weight ( g/mol ) | pKa at 20°C | ΔpKa/°C | Useful pH Range |

| MES | 195.24 | 6.15 | -0.011 | 5.5 - 6.7 |

| ADA | 190.16 | 6.62 | -0.011 | 6.0 - 7.2 |

| PIPES | 302.37 | 6.80 | -0.009 | 6.1 - 7.5 |

| ACES | 182.17 | 6.88 | -0.020 | 6.1 - 7.5 |

| BES | 213.25 | 7.15 | -0.016 | 6.4 - 7.8 |

| MOPS | 209.26 | 7.20 | -0.011 | 6.5 - 7.9 |

| TES | 229.20 | 7.50 | -0.020 | 6.8 - 8.2 |

| HEPES | 238.30 | 7.55 | -0.015 | 6.8 - 8.2 |

| HEPPS | 252.33 | 8.00 | -0.011 | 7.3 - 8.7 |

| Tricine | 179.17 | 8.15 | -0.021 | 7.4 - 8.8 |

| Bicine | 163.17 | 8.35 | -0.018 | 7.6 - 9.0 |

| CHES | 207.29 | 9.55 | -0.011 | 8.6 - 10.0 |

Data compiled from multiple sources.

Table 2: Metal Ion Binding Constants (log K) for Selected Good's Buffers with Divalent Cations

| Buffer | Mg²⁺ | Ca²⁺ | Mn²⁺ | Cu²⁺ |

| MES | - | - | - | No significant binding |

| PIPES | - | - | - | No significant binding |

| MOPS | - | - | - | No significant binding |

| HEPES | - | - | - | 7.04 - 7.68 (strong binding by contaminants) |

| TES | 2.5 | 2.9 | 3.5 | 5.5 |

| Tricine | 3.3 | 3.8 | 4.6 | 7.2 |

| Bicine | 3.1 | 3.6 | 4.3 | 7.8 |

Experimental Protocols for Characterizing Buffer Properties

Protocol 1: Determination of Membrane Permeability using a Cell-Based Assay

This protocol describes a modern method to assess the permeability of a buffer across a cell monolayer, a key characteristic of Good's buffers.

Objective: To quantify the rate at which a buffer molecule crosses a confluent monolayer of cells.

Materials:

-

Caco-2 or MDCK cells

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) buffered with a known permeable compound (e.g., Lucifer Yellow) and the test buffer

-

LC-MS/MS or a suitable analytical method for buffer quantification

-

Plate reader for fluorescence measurement (for Lucifer Yellow)

Procedure:

-

Cell Culture: Culture Caco-2 or MDCK cells on Transwell® inserts until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Preparation of Test Solutions: Prepare a solution of the test buffer in HBSS at a known concentration. A parallel solution containing a low-permeability marker (e.g., Lucifer Yellow) should also be prepared to monitor the integrity of the cell monolayer during the experiment.

-

Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test buffer solution to the apical (upper) chamber of the Transwell® inserts. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. f. Replace the collected volume with fresh HBSS.

-

Sample Analysis: a. Analyze the concentration of the test buffer in the basolateral samples using a validated analytical method such as LC-MS/MS. b. Measure the fluorescence of the Lucifer Yellow in the basolateral samples to ensure the monolayer integrity was maintained throughout the experiment.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for the buffer using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of appearance of the buffer in the basolateral chamber.

-

A is the surface area of the Transwell® membrane.

-

C₀ is the initial concentration of the buffer in the apical chamber.

-

A low Papp value indicates low membrane permeability, a desirable characteristic for a biological buffer.

Protocol 2: Assessment of Biochemical Inertness via an Enzyme Inhibition Assay

This protocol outlines a general method to determine if a buffer interferes with the activity of a common enzyme.

Objective: To assess the inhibitory effect of a test buffer on the activity of a model enzyme, such as alkaline phosphatase.

Materials:

-

Purified alkaline phosphatase

-

p-Nitrophenyl phosphate (pNPP), a chromogenic substrate

-

The test buffer

-

A known, non-interfering buffer (e.g., Tris-HCl) as a control

-

96-well microplate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: a. Prepare a stock solution of alkaline phosphatase in the control buffer. b. Prepare a stock solution of pNPP in the control buffer. c. Prepare a series of dilutions of the test buffer at various concentrations.

-

Enzyme Assay: a. In a 96-well plate, set up the following reactions in triplicate:

- Control: Control buffer + alkaline phosphatase + pNPP.

- Test: Test buffer (at various concentrations) + alkaline phosphatase + pNPP.

- Blank: Control buffer + pNPP (no enzyme). b. Pre-incubate the buffer and enzyme solutions at the desired temperature (e.g., 37°C) for 5-10 minutes. c. Initiate the reaction by adding the pNPP substrate to all wells. d. Immediately measure the absorbance at 405 nm and continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each condition by determining the slope of the linear portion of the absorbance vs. time plot. b. Compare the V₀ of the reactions in the test buffer to the V₀ of the control reaction. c. Calculate the percentage of inhibition for each concentration of the test buffer.

A lack of significant inhibition across a range of concentrations indicates that the buffer is biochemically inert with respect to the tested enzyme.

Visualizing Workflows with Good's Buffers

The utility of Good's buffers is best understood in the context of the experimental workflows they enable. Below are Graphviz diagrams illustrating two common applications.

References

The Effect of BES Concentration on pH Stability in Cell Culture Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maintaining a stable physiological pH is paramount for the successful in vitro cultivation of mammalian cells. Fluctuations in pH can significantly impact cellular processes, including enzyme activity, protein synthesis, and overall cell viability, thereby compromising experimental reproducibility and the production of biotherapeutics. This technical guide provides an in-depth analysis of the effect of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) concentration on the pH stability of cell culture media. It offers quantitative data, detailed experimental protocols, and logical workflows to assist researchers in optimizing their cell culture systems.

Introduction to BES as a Biological Buffer

BES is a zwitterionic buffer, one of the "Good's buffers," which are valued for their compatibility with biological systems.[1][2] Key properties of BES that make it suitable for cell culture applications include:

-

pKa Value: The pKa of BES is approximately 7.15 at 25°C, making it an effective buffer in the physiological pH range of 6.4 to 7.8.[3]

-

Low Toxicity: Studies have shown that several of the Good's buffers, including BES, are non-toxic to a variety of cell lines.[1]

-

High Water Solubility: BES is highly soluble in aqueous solutions, facilitating its incorporation into cell culture media.[2]

-

Membrane Impermeability: BES does not readily pass through cell membranes, minimizing interference with intracellular processes.[2]

-

Minimal Metal Ion Binding: BES shows negligible binding to most biologically relevant metal ions.[3]

Quantitative Analysis of pH Stability

The concentration of a buffer directly influences its buffering capacity—the ability to resist changes in pH upon the addition of an acid or base. In cell culture, metabolic byproducts such as lactic acid and carbon dioxide constantly challenge the pH stability of the medium. Therefore, selecting an appropriate buffer concentration is critical.

To illustrate this, consider a hypothetical experiment measuring the pH drift of a standard cell culture medium (e.g., DMEM) supplemented with different concentrations of BES over 72 hours in the presence of a rapidly proliferating cell line like Chinese Hamster Ovary (CHO) cells.

Table 1: Hypothetical pH Drift in CHO Cell Culture with Varying BES Concentrations

| Time (Hours) | pH (No BES) | pH (10 mM BES) | pH (25 mM BES) |

| 0 | 7.40 | 7.40 | 7.40 |

| 24 | 7.15 | 7.25 | 7.35 |

| 48 | 6.80 | 7.05 | 7.25 |

| 72 | 6.50 | 6.85 | 7.10 |

Note: This table presents expected trends based on buffering principles. Actual values will vary depending on the cell line, cell density, metabolic rate, and specific media formulation.

Experimental Protocols

To empirically determine the optimal BES concentration for a specific application, the following experimental protocols can be employed.

Protocol for Assessing pH Stability in Cell Culture Media

This protocol outlines a method for monitoring the pH drift of cell culture media supplemented with different concentrations of BES.

Materials:

-

Mammalian cell line (e.g., CHO, HeLa)

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

BES (cell culture grade)

-

Sterile, filtered stock solutions of BES (e.g., 1M in cell culture grade water)

-

Sterile cell culture plates (e.g., 6-well or 24-well)

-

Calibrated pH meter with a micro-electrode

-

CO2 incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed the chosen cell line into the wells of a cell culture plate at a predetermined density (e.g., 1 x 10^5 cells/mL). Allow the cells to attach and resume proliferation for 24 hours.

-

Media Preparation: Prepare different media formulations by supplementing the basal medium with varying concentrations of BES (e.g., 0 mM, 10 mM, 25 mM). Ensure the final pH of all media is adjusted to the desired starting point (e.g., 7.4) using sterile HCl or NaOH.

-

Media Exchange: After 24 hours of initial cell growth, carefully aspirate the existing medium and replace it with the prepared experimental media.

-

pH Measurement (Time 0): Immediately after the media exchange, take a small aliquot of the medium from a representative well for each condition and measure the pH using a calibrated micro-electrode. This serves as the baseline reading.

-

Incubation: Return the plates to the CO2 incubator.

-

Time-Course pH Monitoring: At regular intervals (e.g., every 24 hours for 72 hours), carefully remove the plates from the incubator and, working quickly to minimize CO2 loss, take a small aliquot of the medium from each condition to measure the pH.

-

Data Analysis: Record the pH values at each time point for each BES concentration. Plot the pH as a function of time to visualize the pH drift.

Protocol for Determining Cytotoxicity using the MTT Assay

This protocol determines the potential cytotoxic effects of different BES concentrations on a chosen cell line.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

BES (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment with BES: Prepare a range of BES concentrations in complete medium (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

-

Media Exchange: Remove the existing medium from the wells and replace it with 100 µL of the media containing the different BES concentrations. Include wells with medium only (no cells) as a background control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization of Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Subtract the average absorbance of the background control wells from the absorbance of all other wells. Calculate the percentage of cell viability for each BES concentration relative to the untreated control (0 mM BES).

Table 2: Example Cytotoxicity Data for BES on a Hypothetical Cell Line

| BES Concentration (mM) | % Cell Viability (relative to control) |

| 0 | 100% |

| 10 | 99% |

| 25 | 98% |

| 50 | 95% |

| 100 | 85% |

Visualizing Workflows and Logical Relationships

Clear and logical workflows are essential for experimental design and decision-making in cell culture.

Caption: Experimental workflow for assessing the effect of BES concentration on pH stability.

Caption: Logical workflow for selecting an optimal buffer concentration.

Conclusion

The selection of an appropriate buffering agent and its concentration is a critical step in optimizing cell culture conditions. BES is a reliable and non-toxic biological buffer that can effectively stabilize the pH of cell culture media within the physiological range. As demonstrated by the principles of buffer capacity and the provided experimental workflows, a higher concentration of BES generally leads to greater pH stability. However, it is essential to empirically determine the optimal concentration for each specific cell line and culture system to balance pH control with any potential for cytotoxicity at higher concentrations. By following the detailed protocols and logical decision-making workflows presented in this guide, researchers can enhance the reproducibility and success of their cell culture experiments.

References

The Double-Edged Sword: A Technical Guide to BHEPN Buffer's Interaction with Metal Ions in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological research and drug development, the choice of a buffering agent is a critical decision that can profoundly impact experimental outcomes. N,N-Bis(2-hydroxyethyl)piperazine-N'-ethanesulfonic acid (BHEPN), a zwitterionic buffer, is often selected for its favorable pKa value in the physiological range. However, its interaction with metal ions in solution presents a complex challenge that demands careful consideration. This technical guide provides an in-depth analysis of the binding of this compound to various metal ions, offering quantitative data, detailed experimental protocols for characterization, and a discussion of the implications for research and drug discovery.

Quantitative Analysis of this compound-Metal Ion Interactions

The interaction between this compound and metal ions is not insignificant and can lead to the formation of stable complexes. This chelation can alter the effective concentration of both the metal ion and the buffer, potentially leading to misleading results in assays sensitive to metal ion concentrations, such as those involving metalloenzymes or certain signaling pathways.

Recent studies have elucidated the stability constants and thermodynamic parameters for the formation of this compound complexes with several divalent metal ions. These data, determined through potentiometric titration, are crucial for researchers to predict the extent of metal chelation in their experimental systems.

Table 1: Stability Constants (log β) for this compound-Metal Ion Complexes

| Metal Ion | log β₁₁₀ (ML) | log β₁₀₁ (MHL) |

| Cu(II) | 5.88 | 9.49 |

| Ni(II) | 4.69 | 8.18 |

| Co(II) | 4.29 | 7.82 |

| Zn(II) | 3.96 | 7.53 |

Data sourced from a study on 1,4-bis(2-hydroxyethyl)piperazine (BHEB), which is synonymous with this compound. The study determined these constants potentiometrically.[1]

Table 2: Thermodynamic Parameters for the Formation of this compound-Metal Ion Complexes at 25°C

| Metal Ion | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Cu(II) | -16.33 | 58.0 | -33.61 |

| Ni(II) | -10.44 | 54.6 | -26.71 |

| Co(II) | -8.77 | 52.1 | -24.32 |

| Zn(II) | -6.98 | 52.4 | -22.59 |

These parameters provide insight into the nature of the binding interaction. The negative enthalpy changes (ΔH°) suggest that the complex formation is an exothermic process, while the positive entropy changes (ΔS°) indicate an increase in disorder, likely due to the release of water molecules upon chelation. The negative Gibbs free energy changes (ΔG°) confirm the spontaneity of the complex formation.[1]

The stability of these complexes follows the Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)), a well-established trend for the stability of high-spin octahedral complexes of divalent first-row transition metal ions. The significant stability of the Cu(II)-BHEPN complex, in particular, highlights the potential for this buffer to sequester copper ions in a biological system.

Experimental Protocols for Characterizing this compound-Metal Ion Interactions

To empower researchers to investigate these interactions within their own experimental contexts, this section provides detailed methodologies for three common techniques used to determine the stability constants and thermodynamic parameters of buffer-metal ion complexes.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in hydrogen ion concentration (pH) upon complex formation.[2][3][4][5][6]

Objective: To determine the stability constants of this compound-metal ion complexes.

Materials:

-

pH meter with a glass electrode (resolution of 0.1 mV)

-

Thermostated titration vessel

-

Burette

-

Standardized strong acid (e.g., HClO₄)

-

Standardized carbonate-free strong base (e.g., NaOH)

-

This compound buffer

-

Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃)

-

High-purity water

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.20) before each titration.[4]

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare a standardized solution of NaOH.

-

Prepare a solution of a strong acid.

-

-

Titration of this compound (in the absence of metal):

-

In the thermostated vessel, add a known volume of the this compound stock solution and the inert salt solution to maintain a constant ionic strength.

-

Add a known amount of strong acid to protonate the this compound.

-

Purge the solution with an inert gas to remove dissolved CO₂.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

-

-

Titration of this compound with Metal Ion:

-

Repeat the procedure from step 3, but this time include a known concentration of the metal salt in the titration vessel. A typical metal-to-ligand ratio to start with is 1:2.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added for both titrations.

-

The displacement of the titration curve in the presence of the metal ion indicates complex formation.

-

Use a suitable software program (e.g., HYPERQUAD, BEST7) to analyze the titration data and calculate the stability constants (log β) for the M(this compound) and MH(this compound) species.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.[7][8][9][10]

Objective: To determine the thermodynamic parameters of this compound-metal ion interaction.

Materials:

-

Isothermal titration calorimeter

-

This compound buffer solution

-

Metal salt solution

-

High-purity water

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in high-purity water.

-

Prepare a solution of the metal salt in the exact same this compound buffer to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.[11]

-

Load the this compound solution into the sample cell.

-

Load the metal salt solution into the injection syringe.

-

Equilibrate the system at the desired temperature.

-

-

Titration:

-

Perform a series of small injections of the metal salt solution into the this compound solution in the sample cell.

-

The instrument will measure the heat change associated with each injection.

-

-

Control Experiment:

-

To account for the heat of dilution, perform a control titration by injecting the metal salt solution into the buffer alone (without this compound).

-

-

Data Analysis:

-

Integrate the heat flow data to obtain the heat change per injection.

-

Subtract the heat of dilution from the experimental data.

-

Plot the corrected heat change per mole of injectant against the molar ratio of metal to this compound.

-

Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine Kₐ, ΔH°, and n. ΔG° and ΔS° can then be calculated using the equation: ΔG° = -RTlnKₐ = ΔH° - TΔS°.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study metal-ligand interactions if the formation of the complex results in a change in the absorbance spectrum.

Objective: To determine the binding constant of a this compound-metal ion complex.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound buffer solution

-

Metal salt solution

Procedure:

-

Spectral Scan:

-

Record the UV-Vis spectrum of the this compound solution.

-

Record the UV-Vis spectrum of the metal salt solution.

-

Record the UV-Vis spectrum of a mixture of the this compound and metal salt solutions. A change in the spectrum of the mixture compared to the sum of the individual spectra indicates complex formation.

-

-

Titration:

-

Keep the concentration of this compound constant and titrate with increasing concentrations of the metal salt.

-

Record the absorbance at a wavelength where the change upon complexation is maximal after each addition of the metal salt.

-

-

Data Analysis:

-

Plot the change in absorbance versus the concentration of the metal salt.

-

The data can be analyzed using various methods, such as the Benesi-Hildebrand method, to determine the binding constant (Kₐ) and the stoichiometry of the complex.

-

Implications for Research and Drug Development

The chelation of metal ions by this compound has significant implications for various research areas:

-

Metalloenzyme Assays: In assays involving metalloenzymes, this compound can sequester essential metal cofactors, leading to an underestimation of enzyme activity or incorrect kinetic parameters.[12][13][14] Researchers should carefully consider the stability constants of this compound with the relevant metal ions and may need to adjust the total metal concentration in their assays to ensure the desired free metal ion concentration.

-

Cellular Signaling: Metal ions like Ca²⁺ and Zn²⁺ are crucial second messengers in numerous signaling pathways. The use of this compound in cell-based assays could potentially buffer these metal ions, dampening or altering the cellular response being investigated.

-

Drug Screening: In high-throughput screening for drugs that target metalloproteins or pathways modulated by metal ions, the presence of a chelating buffer like this compound could lead to false positives or negatives.[15][16] A compound's apparent activity might be due to its ability to compete with the buffer for the metal ion, rather than a direct interaction with the biological target.

Conclusion and Recommendations

This compound is a valuable buffer for many biological applications; however, its potential to interact with metal ions cannot be overlooked. This guide provides the necessary quantitative data and experimental protocols to enable researchers to make informed decisions about the use of this compound in their specific experimental systems.

Key Recommendations:

-

Be Aware of Metal Chelation: Always consider the potential for this compound to chelate metal ions present in your experimental system.

-

Consult Stability Constants: Use the provided stability constants as a guide to estimate the extent of metal sequestration at your experimental pH and concentrations.

-

Choose Buffers Wisely: For studies that are highly sensitive to metal ion concentrations, consider using a buffer with a lower affinity for the metal ion of interest.

-

Experimentally Verify: If the impact of this compound on your system is uncertain, use the protocols outlined in this guide to experimentally determine the binding affinity under your specific conditions.

-

Report Buffer Conditions: When publishing research, always report the identity and concentration of the buffer used to ensure the reproducibility of your findings.

By understanding and accounting for the interactions between this compound and metal ions, researchers can enhance the accuracy and reliability of their experimental results, ultimately advancing scientific discovery and drug development.

References

- 1. Metal Complexes of 1,4-Bis(2-Hydroxyethyl) Piperazine: Thermodynamic and Theoretical Approach [journals.ekb.eg]

- 2. publications.iupac.org [publications.iupac.org]

- 3. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. hakon-art.com [hakon-art.com]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Analysis of Complexation Interactions between Metal Ions and Drugs under Pseudo-physiological pH Conditions by a High-throughput Screening Method Using a Solid-phase Extraction Cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid in vitro screening of drug-metal ion interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Autoclaving Stability of Piperazine-ethanesulfonic Acid (PIPES) Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of piperazine-ethanesulfonic acid (PIPES) buffers when subjected to autoclaving. It is intended to inform researchers, scientists, and professionals in drug development about the potential degradation of PIPES buffer upon heat sterilization and to provide best practices for its handling and sterilization.

Introduction to PIPES Buffer

PIPES [piperazine-N,N′-bis(2-ethanesulfonic acid)] is a zwitterionic biological buffer that belongs to the group of "Good's buffers". It is widely used in biochemical and biological research due to its pKa of 6.76 at 25°C, which makes it an effective buffering agent in the physiological pH range of 6.1 to 7.5. Its applications include cell culture, enzyme assays, and protein purification. A key advantage of PIPES is its low capacity to bind most metal ions.

Sterilization of buffers and media is a critical step in many biological experiments to prevent microbial contamination. Autoclaving, which utilizes high-pressure steam at temperatures typically around 121°C, is a common and effective method of sterilization. However, the chemical stability of the buffer components at these high temperatures is a crucial consideration.

The Impact of Autoclaving on PIPES Buffer Stability

While autoclaving is a convenient sterilization method, it is not recommended for PIPES buffer solutions due to significant thermal degradation. The high temperatures and pressure during the autoclaving process can induce chemical changes in the PIPES molecule, compromising the integrity and performance of the buffer.

Chemical Decomposition

The primary mechanism of PIPES degradation during autoclaving is the thermal decomposition of its piperazine ring. The high-temperature and high-pressure environment can lead to the cleavage, or opening, of the piperazine ring structure.[1] This decomposition results in a decrease in the concentration of the intact PIPES molecule, which directly impacts its ability to function as a buffer.

The by-products of this degradation are reported to include piperazine and sulfonic acid.[1] The formation of these acidic and basic by-products can alter the pH and ionic strength of the buffer solution, potentially interfering with sensitive biological experiments.

pH Shift and Loss of Buffering Capacity

A direct consequence of the chemical decomposition of PIPES upon autoclaving is a significant shift in the pH of the buffer solution. The formation of acidic and basic degradation products will alter the equilibrium of the buffer system, leading to a pH value that may be outside the desired experimental range.

More critically, the degradation of the PIPES molecule leads to a reduction in its buffering capacity. Buffering capacity refers to the ability of a buffer solution to resist pH changes upon the addition of an acid or a base. With a lower concentration of the active buffering agent (PIPES), the solution's ability to maintain a stable pH is diminished. This can have detrimental effects on experiments that are highly pH-sensitive, such as enzyme kinetics or cell culture viability.

Quantitative Data on Autoclaving Stability

Despite the qualitative understanding of PIPES degradation, there is a notable absence of publicly available, detailed quantitative data on the effects of autoclaving. Specific studies presenting pre- and post-autoclaving pH values and titration curves to quantify the loss of buffering capacity for PIPES buffer are not readily found in the scientific literature. Similarly, detailed analytical characterization of the degradation products using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is not widely reported.

The following table summarizes the expected, though not quantitatively documented, effects of autoclaving on PIPES buffer:

| Parameter | Pre-Autoclaving | Post-Autoclaving (Expected Outcome) | Rationale |

| pH | As prepared (e.g., 7.0) | Significant shift (increase or decrease) | Formation of acidic and basic degradation products. |

| Buffering Capacity | High | Significantly Reduced | Decomposition of the PIPES molecule, lowering its effective concentration. |

| Visual Appearance | Clear, colorless solution | Potential for discoloration or precipitation | Formation of insoluble degradation byproducts. |

| Chemical Composition | Intact PIPES molecules | Mixture of PIPES and degradation products (e.g., piperazine, sulfonic acid) | Thermal decomposition of the piperazine ring. |

Recommended Sterilization Method for PIPES Buffer

Given the instability of PIPES buffer to heat, filter sterilization is the recommended method for preparing sterile PIPES buffer solutions. Filtration using a sterile 0.22 µm membrane filter effectively removes bacteria and other microorganisms without subjecting the buffer to high temperatures. This method preserves the chemical integrity of the PIPES molecule, ensuring that the pH and buffering capacity of the solution remain unchanged.

Experimental Protocol for Assessing Buffer Stability

For laboratories that wish to validate the stability of their own buffer preparations or to assess the impact of specific autoclaving cycles, the following experimental protocol can be adapted. This protocol provides a framework for measuring changes in pH and buffering capacity.

Objective

To determine the effect of autoclaving on the pH and buffering capacity of a prepared PIPES buffer solution.

Materials

-

PIPES (free acid or salt)

-

Deionized water (high purity)

-

Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Calibrated pH meter with a temperature-compensated probe

-

Sterile 0.22 µm membrane filtration units

-

Autoclave

-

Sterile glassware (beakers, volumetric flasks, graduated cylinders)

-

Magnetic stirrer and stir bars

-

Burette (50 mL)

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

Procedure

Part A: Buffer Preparation and Sterilization

-

Prepare a 0.1 M PIPES buffer solution:

-

Dissolve the appropriate amount of PIPES in deionized water to achieve a final volume of 1 L.

-

Adjust the pH to the desired value (e.g., 7.0) using a concentrated NaOH or HCl solution while monitoring with a calibrated pH meter.

-

-

Divide the buffer into two aliquots:

-

Aliquot 1 (Control): Filter sterilize approximately 500 mL of the PIPES buffer through a 0.22 µm filter into a sterile container.

-

Aliquot 2 (Test): Place the remaining 500 mL of the PIPES buffer into an autoclave-safe container and autoclave according to standard laboratory procedures (e.g., 121°C for 15-20 minutes). Allow the autoclaved buffer to cool to room temperature.

-

Part B: Stability Assessment

-

Visual Inspection:

-

Visually inspect both the filter-sterilized and autoclaved buffer solutions for any changes in color or the presence of precipitates. Record your observations.

-

-

pH Measurement:

-

Carefully measure and record the pH of both the control and the autoclaved buffer solutions using a calibrated pH meter.

-

-

Buffering Capacity Titration:

-

Place 100 mL of the filter-sterilized (control) buffer into a beaker with a magnetic stir bar.

-

Begin stirring the solution at a moderate speed.

-

Record the initial pH of the solution.

-

Using a burette, add 1 mL increments of a standardized 0.1 M HCl solution. Record the pH after each addition.

-

Continue adding the acid until the pH has dropped by at least 2-3 pH units.

-

Repeat the titration for the filter-sterilized buffer using a standardized 0.1 M NaOH solution, adding it in 1 mL increments until the pH has risen by at least 2-3 pH units.

-

Repeat the entire titration procedure (with both HCl and NaOH) for the autoclaved PIPES buffer.

-

-

Data Analysis:

-

Plot the titration curves for both the control and autoclaved buffers (pH versus volume of acid/base added).

-

Compare the shape of the titration curves. A flatter curve indicates a higher buffering capacity. A significant difference in the shape of the curves for the autoclaved buffer compared to the control indicates a loss of buffering capacity.

-

Visualizations

Caption: Impact of Autoclaving on PIPES Buffer Integrity.

Caption: Buffer Stability Assessment Workflow.

Conclusion and Recommendations

The available evidence strongly indicates that autoclaving is detrimental to the stability of PIPES buffer, leading to its chemical decomposition, a shift in pH, and a reduction in buffering capacity. These changes can significantly impact the reliability and reproducibility of sensitive biological experiments.

Therefore, it is strongly recommended that researchers and laboratory professionals avoid autoclaving PIPES buffer solutions . The preferred method for sterilizing PIPES buffer is filter sterilization through a 0.22 µm membrane . This ensures the removal of microbial contaminants while preserving the chemical integrity of the buffer. If there is any doubt about the stability of a buffer solution after any treatment, it is prudent to perform a stability assessment, such as the one outlined in this guide, to ensure the quality and reliability of experimental reagents.

References

Methodological & Application

Protocol for Preparing a 1M Stock Solution of BHEPN Buffer: A General Guideline

Introduction

This document provides a general protocol for the preparation of a 1M stock solution of a buffer, intended for researchers, scientists, and drug development professionals. Due to the lack of publicly available specific chemical properties for BHEPN (N,N-Bis(2-hydroxyethyl)-2-amino-5-nitrophenyl)propanedinitrile), such as its precise molecular weight and pKa value, this protocol offers a template that must be adapted by the end-user. The pKa is a critical value as it determines the pH range in which a buffer is effective.

Important Note: The user must obtain the exact molecular weight from the certificate of analysis provided by their chemical supplier. The effective buffering range will need to be determined empirically.

Materials and Equipment

| Material/Equipment | Specifications |

| This compound powder | Obtain molecular weight from the supplier. |

| Deionized water (ddH₂O) | High purity, sterile |

| Magnetic stirrer and stir bar | Appropriate size for the desired volume |

| Beaker | Appropriate volume |

| Graduated cylinder | Appropriate volume |

| pH meter | Calibrated |

| Hydrochloric acid (HCl) | 1M solution for pH adjustment |

| Sodium hydroxide (NaOH) | 1M solution for pH adjustment |

| Sterile storage bottle | Appropriate volume |

| Weighing scale | Analytical balance |

| Personal Protective Equipment | Lab coat, gloves, and safety glasses |

Experimental Protocol

-

Determine the Mass of this compound:

-

To prepare a 1M stock solution, the mass of this compound powder required is calculated using its molecular weight (MW).

-

Formula: Mass (g) = 1 mol/L * MW ( g/mol ) * Final Volume (L)

-

For example, to prepare 1 liter (1 L) of a 1M this compound solution, you would dissolve the molecular weight in grams of this compound in 1 L of deionized water.

-

-

Dissolving the this compound Powder:

-

Measure approximately 800 mL of deionized water into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

While stirring, slowly add the calculated mass of this compound powder to the water.

-

Continue stirring until the powder is completely dissolved. Gentle heating may be required to aid dissolution, but be cautious as this can affect the pH.

-

-

pH Adjustment (To be determined by the user):

-

Once the this compound is fully dissolved, calibrate the pH meter.

-

Place the pH probe into the solution and monitor the reading.

-